molecular formula C16H13N3O9S3 B14468110 2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid CAS No. 69774-80-7

2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid

Cat. No.: B14468110
CAS No.: 69774-80-7
M. Wt: 487.5 g/mol
InChI Key: LTLKIGYZABNKRV-UHFFFAOYSA-N
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Description

2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid is an organic compound belonging to the class of azobenzenes. It is characterized by the presence of azo (-N=N-) linkage between two aromatic rings, one of which is substituted with amino and sulfonic acid groups. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid typically involves the diazotization of 4-amino-7-sulfonaphthalen-1-amine followed by coupling with benzene-1,4-disulfonic acid. The reaction conditions generally include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the continuous addition of reactants and removal of by-products to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used as a dye in textiles, paper, and leather industries

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid involves its interaction with various molecular targets. The azo linkage can undergo cleavage under specific conditions, releasing aromatic amines that can interact with biological molecules. The sulfonic acid groups enhance the solubility and facilitate the binding of the compound to substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly useful in dye applications .

Properties

CAS No.

69774-80-7

Molecular Formula

C16H13N3O9S3

Molecular Weight

487.5 g/mol

IUPAC Name

2-[(4-amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid

InChI

InChI=1S/C16H13N3O9S3/c17-13-4-5-14(12-7-9(29(20,21)22)1-3-11(12)13)18-19-15-8-10(30(23,24)25)2-6-16(15)31(26,27)28/h1-8H,17H2,(H,20,21,22)(H,23,24,25)(H,26,27,28)

InChI Key

LTLKIGYZABNKRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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